molecular formula C24H24N2O3S B2984621 4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954638-58-5

4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2984621
CAS RN: 954638-58-5
M. Wt: 420.53
InChI Key: VSQWKHBBPHIGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Synthesis and Cyclization Techniques

  • Pummerer-Type Cyclization : The synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, which are closely related to the compound , was achieved using the Pummerer reaction. This process included the use of boron trifluoride diethyl etherate to enhance cyclization, suggesting a potential synthesis pathway for similar compounds (Saitoh et al., 2001).

Novel Synthesis Methods

  • Tetrahydroquinolines Synthesis : A method for synthesizing 1, 2, 3, 4-tetrahydroquinolines was developed using intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides. This synthesis method may be relevant to producing derivatives of the compound (Toda et al., 1999).

Chemical Properties and Reactions

  • Electrophilic Aromatic Substitution Reactions : Research on the synthesis of tetrahydroisoquinolines, involving intramolecular electrophilic aromatic substitution reactions of Pummerer-derived substituted N-benzyl-N-tosyl-α-aminothionium ions, provides insights into the chemical behavior and potential applications of similar compounds (Craig et al., 1992).

Application in Medicinal Chemistry

  • Antimicrobial Agents : A synthesis method for new quinazolines, which share structural similarities with the compound , suggests potential applications in developing antimicrobial agents. This indicates a broader relevance in medicinal chemistry (Desai et al., 2007).

Future Directions

The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table recently identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Since benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, the presented new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-18-8-10-20(11-9-18)24(27)25-22-13-12-19-14-15-26(17-21(19)16-22)30(28,29)23-6-4-3-5-7-23/h3-13,16H,2,14-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQWKHBBPHIGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.